REACTION_SMILES
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[C:19]([O:20][C:21]([N:22]1[CH2:23][CH:24]([CH2:25][OH:26])[C:27]2([CH2:28][CH2:29][CH2:30][CH2:31][CH2:32]2)[CH2:33]1)=[O:34])([CH3:35])([CH3:36])[CH3:37].[C:1]([CH3:2])([CH3:3])([CH3:4])[O:5][C:6](=[O:7])[N:8]1[CH2:9][C:10]2([CH:11]([CH2:13][OH:14])[CH2:12]1)[CH2:15][CH2:16][CH2:17][CH2:18]2>>[C:1]([CH3:2])([CH3:3])([CH3:4])[O:5][C:6](=[O:7])[N:8]1[CH2:9][C:10]2([CH:11]([CH2:13][OH:14])[CH2:12]1)[CH2:16][CH2:17][CH2:18]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)OC(=O)N1CC(CO)C2(CCCCC2)C1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)OC(=O)N1CC(CO)C2(CCCC2)C1
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Name
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Type
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product
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Smiles
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CC(C)(C)OC(=O)N1CC(CO)C2(CCC2)C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |